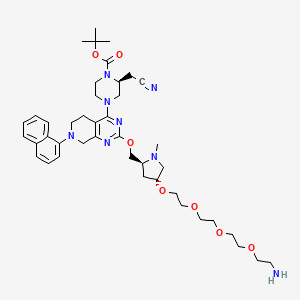

![molecular formula C24H23N3O3 B2982019 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)hexanamide CAS No. 488853-70-9](/img/structure/B2982019.png)

6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)hexanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)hexanamide, also known as GSK-J4, is a small molecule inhibitor that has been developed for the selective inhibition of the Jumonji C domain-containing histone demethylases (JMJD3) and UTX. JMJD3 and UTX are important epigenetic regulators that play a crucial role in various biological processes, including development, differentiation, and immune response. GSK-J4 has emerged as a promising tool for studying the biological functions of JMJD3 and UTX and has potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Wissenschaftliche Forschungsanwendungen

Lattice-Modulated Phase Transition Studies

Research involving similar compounds to 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)hexanamide has been conducted in the area of lattice-modulated phase transitions. A study by Bubnov et al. (2015) explored redox-isomeric complexes and their phase transitions coupled with redox-isomeric interconversions, which is relevant to the understanding of phase transitions in similar chemical structures (Bubnov et al., 2015).

Synthesis and Fluorescence in Nucleotides

Singh et al. (2006) conducted a study on compounds structurally akin to the chemical , focusing on the synthesis and fluorescence of labeled phosphoramidites, which were used for labeling oligonucleotides. This research contributes to the understanding of how such compounds can be used in fluorescence studies and nucleotide labeling (Singh & Singh, 2006).

Fluorescent Labeling of Oligodeoxyribonucleotides

Another study by Singh et al. (2007) synthesized novel fluorophores related to the compound of interest. These were used for labeling nucleosides and subsequently converted into phosphoramidites for labeling oligodeoxyribonucleotides. This highlights the compound's potential application in enhancing the study of DNA and RNA structures through fluorescent labeling (Singh & Singh, 2007).

Catalytic Synthesis of Heterocycles

Research by Villuendas and Urriolabeitia (2013) demonstrated the use of primary amines, similar to the structure of the compound , as directing groups in Ru-catalyzed synthesis of various heterocycles, including isoquinolines. This application is crucial in the synthesis of complex organic compounds and in pharmaceutical research (Villuendas & Urriolabeitia, 2013).

Antioxidant Activity Studies

A study by Salem et al. (2015) investigated the antioxidant activity of novel fused heterocyclic compounds derived from tetrahydropyrimidine, which shares structural characteristics with the compound . This research contributes to the understanding of the antioxidant properties of such compounds (Salem et al., 2015).

Solid State Emission Tuning

Srivastava et al. (2016) conducted research on 1,8-naphthalimide based compounds, structurally related to the compound in discussion, to investigate their aggregation enhanced emission and solid state emission properties. This research has implications in the field of materials science and photonics (Srivastava et al., 2016).

Eigenschaften

IUPAC Name |

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(pyridin-3-ylmethyl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c28-21(26-16-17-7-6-13-25-15-17)12-2-1-3-14-27-23(29)19-10-4-8-18-9-5-11-20(22(18)19)24(27)30/h4-11,13,15H,1-3,12,14,16H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKCXLPYVPTZBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NCC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)hexanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2981943.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide](/img/structure/B2981949.png)

![N-(3,5-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2981954.png)

![(E)-N-[1-(2-methoxyethyl)piperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2981959.png)